3-Cyclopentylbutanoicacid

Catalog No.
S14170062
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopentylbutanoicacid

Product Name

3-Cyclopentylbutanoicacid

IUPAC Name

3-cyclopentylbutanoic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VELADEJPRMSHTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1CCCC1

3-Cyclopentylbutanoic acid is a carboxylic acid characterized by its cyclopentyl group attached to a butanoic acid backbone. The systematic name reflects its structure, which consists of a five-membered cyclopentane ring connected to a four-carbon straight-chain carboxylic acid. Its molecular formula is C9H16O2\text{C}_9\text{H}_{16}\text{O}_2, and it has significant implications in both synthetic organic chemistry and biological systems.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form cyclopentylbutane.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or altered physical properties.

Research indicates that 3-cyclopentylbutanoic acid exhibits various biological activities, particularly in pharmacology. It has been noted for its potential anti-inflammatory and analgesic properties, which could be linked to its ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis. Such actions are similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a compound of interest in medicinal chemistry .

Several methods can be employed to synthesize 3-cyclopentylbutanoic acid:

  • Direct Alkylation: Starting from butanoic acid, the cyclopentyl group can be introduced via alkylation using cyclopentyl halides in the presence of a base.
  • Cyclization Reactions: Cyclopentanones can be transformed into the corresponding carboxylic acids through oxidation processes.
  • Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature conditions, followed by hydrolysis .

These synthetic routes are essential for obtaining the compound in sufficient purity for research and application.

3-Cyclopentylbutanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Agricultural Chemicals: Its derivatives could be explored as herbicides or fungicides.
  • Polymer Chemistry: It can be used as a monomer for synthesizing novel polymers with specific properties.

Interaction studies of 3-cyclopentylbutanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, influencing inflammatory pathways. Further research is needed to elucidate its mechanism of action and potential side effects when used therapeutically.

3-Cyclopentylbutanoic acid shares structural similarities with several related compounds, which can provide insights into its uniqueness:

Compound NameMolecular FormulaSimilarity Index
4-Cyclopentylbutanoic AcidC9H16O20.95
Cyclopentanecarboxylic AcidC6H10O20.91
3-Oxocyclobutanecarboxylic AcidC6H8O30.89
(1S,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic AcidC10H14O40.87

The uniqueness of 3-cyclopentylbutanoic acid lies in its specific cyclopentyl substitution on the butanoic acid backbone, which may confer distinct physical and chemical properties compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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